molecular formula C30H30O10 B14114644 4'-acetylchrysomycin A

4'-acetylchrysomycin A

Cat. No.: B14114644
M. Wt: 550.6 g/mol
InChI Key: LTQMETLCTOYANG-RJGDZKQVSA-N
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Description

4’-Acetylchrysomycin A is a glycoside compound with the chemical formula C30H30O10. It is a derivative of chrysomycin A, which is known for its potent antibiotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-acetylchrysomycin A involves the acetylation of chrysomycin A. This process typically requires the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 4’ position .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4’-Acetylchrysomycin A can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-acetylchrysomycin A involves its interaction with bacterial DNA. The compound intercalates into the DNA structure, disrupting the replication process and ultimately leading to cell death. This mechanism is similar to that of other glycoside antibiotics, which target the DNA of bacterial cells to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Acetylchrysomycin A is unique due to its specific acetylation at the 4’ position, which alters its biological activity and reduces its cytotoxicity compared to chrysomycin A. This modification enhances its potential as a therapeutic agent by improving its safety profile while maintaining its antibacterial efficacy .

Properties

Molecular Formula

C30H30O10

Molecular Weight

550.6 g/mol

IUPAC Name

[(2R,3S,4S,5S,6S)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-4,5-dihydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C30H30O10/c1-7-15-10-18-22(20(11-15)36-5)17-12-21(37-6)24-19(32)9-8-16(23(24)25(17)40-29(18)34)26-27(33)30(4,35)28(13(2)38-26)39-14(3)31/h7-13,26-28,32-33,35H,1H2,2-6H3/t13-,26+,27+,28+,30+/m1/s1

InChI Key

LTQMETLCTOYANG-RJGDZKQVSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)OC(=O)C

Origin of Product

United States

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